molecular formula C19H19N3O2 B2750234 N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide CAS No. 321341-09-7

N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide

Cat. No.: B2750234
CAS No.: 321341-09-7
M. Wt: 321.38
InChI Key: SYPSCNWOSPBPLU-UHFFFAOYSA-N
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Description

“N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole rings are common in many biologically active compounds and drugs .

Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological evaluation of novel derivatives, including pyrazole compounds, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds demonstrated varied affinities for targets such as epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), showing promising results in tumor inhibition and anti-inflammatory effects (Faheem, 2018).

Antioxidant Activity

Another research explored the antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives. These studies revealed significant antioxidant properties, providing a foundation for further exploration of these compounds in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

T-type Calcium Channel Blocker

A derivative was identified as a potent, selective T-type calcium channel blocker, offering insights into the development of treatments for generalized epilepsies. This research highlights the therapeutic potential of targeting calcium channels for neurological conditions (Bezençon et al., 2017).

Molecular Docking and Dynamics

Studies involving molecular docking and dynamics simulations have provided insights into the binding modes of these compounds within biological targets. Such computational approaches facilitate the understanding of the interaction mechanisms at the molecular level, aiding in the design of more effective therapeutic agents (Sebhaoui et al., 2020).

Antimicrobial and Cytotoxic Activity

Research into pyrazole-imidazole-triazole hybrids has demonstrated antimicrobial activity, with certain compounds showing excellent potency against fungal strains. Molecular docking studies complement these findings, offering a structural basis for the observed biological activities (Punia et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Many pyrazole derivatives exhibit diverse biological activities, including anticancer, antioxidant, and antimicrobial activities .

Safety and Hazards

As with any chemical compound, handling “N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide” would require appropriate safety measures. It’s important to avoid ingestion, inhalation, and contact with skin or eyes .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research could explore the potential uses of this compound in medicine or other fields .

Properties

IUPAC Name

N-methyl-2-(2-methyl-5-phenylpyrazol-3-yl)oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21(16-11-7-4-8-12-16)18(23)14-24-19-13-17(20-22(19)2)15-9-5-3-6-10-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPSCNWOSPBPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)OCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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